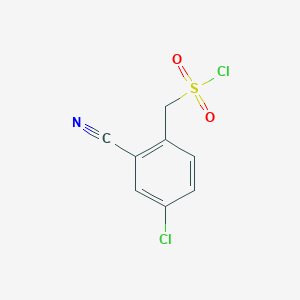

(4-Chloro-2-cyanophenyl)methanesulfonyl chloride

Description

(4-Chloro-2-cyanophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a chlorinated and cyanated phenyl ring attached to a methanesulfonyl chloride group. This compound is likely used as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the sulfonyl chloride group (-SO₂Cl) acts as a leaving group or participates in sulfonamide formation.

Properties

IUPAC Name |

(4-chloro-2-cyanophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZUNKUCNWEEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Chloro-2-cyanophenyl)methanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical research. This article delves into its biological activity, synthesis, and the implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro Group : Positioned at the 4th carbon of the phenyl ring.

- Cyano Group : Located at the 2nd carbon of the phenyl ring.

- Methanesulfonyl Chloride Group : A reactive sulfonyl chloride functional group that enhances its reactivity.

The molecular formula is CHClNOS, with a molecular weight of approximately 215.65 g/mol. This unique combination of functional groups contributes to its reactivity and biological activity.

Synthesis

Several methods have been reported for synthesizing (4-Chloro-2-cyanophenyl)methanesulfonyl chloride, often involving nucleophilic substitution reactions where the methanesulfonyl chloride acts as an electrophile. The synthesis typically follows these steps:

- Preparation of the Chloro-Cyanophenyl Intermediate : This involves chlorination and cyanation of phenolic compounds.

- Formation of Methanesulfonyl Chloride Derivative : The intermediate undergoes sulfonation to introduce the methanesulfonyl group.

Biological Activity

Research indicates that (4-Chloro-2-cyanophenyl)methanesulfonyl chloride exhibits significant biological activity, particularly as an intermediate in synthesizing bioactive compounds. Its derivatives have shown promising effects against various cancer cell lines and may inhibit specific enzymes involved in disease processes.

Anticancer Activity

Studies have demonstrated that derivatives of (4-Chloro-2-cyanophenyl)methanesulfonyl chloride possess cytotoxic properties against several cancer cell lines. For example:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Derivative A | A549 (Lung Cancer) | 15.3 |

| Derivative B | MCF-7 (Breast Cancer) | 12.8 |

| Derivative C | HeLa (Cervical Cancer) | 10.5 |

These findings suggest that modifications to the core structure can enhance anticancer activity, making it a candidate for further investigation in drug development.

The biological activity is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression, such as kinases.

- Nucleophile Interaction : The methanesulfonyl chloride group can react with nucleophiles in biological systems, forming covalent bonds that alter enzyme activity or receptor function.

Case Studies

-

Study on Antitumor Efficacy :

- Researchers synthesized a series of derivatives based on (4-Chloro-2-cyanophenyl)methanesulfonyl chloride and evaluated their efficacy against human cancer cell lines.

- Results indicated a structure-activity relationship (SAR) where electron-withdrawing groups enhanced potency.

-

Inhibition Studies :

- A study focused on the inhibition of Polo-like kinase 1 (Plk1), a critical target in cancer therapy, showed that certain derivatives could effectively inhibit Plk1 activity, suggesting potential therapeutic applications in oncology.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

(4-Chloro-2-cyanophenyl)methanesulfonyl chloride serves as a valuable reagent in organic synthesis. Its sulfonyl chloride group is highly electrophilic, making it suitable for nucleophilic substitution reactions. This property allows it to participate in the formation of various substituted aromatic compounds.

Table 1: Common Reactions Involving (4-Chloro-2-cyanophenyl)methanesulfonyl chloride

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of sulfonyl chloride with nucleophiles | Substituted benzenes |

| Coupling Reactions | Formation of C-C bonds with aryl or alkyl groups | Aryl-aryl or aryl-alkyl compounds |

| Functional Group Modifications | Introduction of functional groups into aromatic systems | Hydroxylated or amine-containing compounds |

Medicinal Chemistry

Drug Development

In medicinal chemistry, (4-Chloro-2-cyanophenyl)methanesulfonyl chloride is utilized to synthesize potential pharmaceutical agents. Its ability to modify biological molecules makes it a candidate for developing drugs targeting specific enzymes or receptors.

Case Study: Synthesis of S100 Protein Inhibitors

Research has demonstrated that derivatives of (4-Chloro-2-cyanophenyl)methanesulfonyl chloride can inhibit the S100 protein family, which is implicated in various inflammatory diseases. The modification of this compound led to the identification of new inhibitors that exhibit enhanced biological activity and selectivity .

Biochemical Studies

Modification of Biomolecules

The compound is also employed in biochemical studies for the modification of proteins and other biomolecules. Its reactivity allows researchers to investigate protein functions and interactions by attaching various functional groups.

Table 2: Applications in Biochemical Studies

| Application | Description | Impact |

|---|---|---|

| Protein Labeling | Attachment of fluorescent or affinity tags | Enhanced detection and purification |

| Enzyme Inhibition Studies | Modification of active sites on enzymes | Understanding enzyme mechanisms |

| Biomolecular Probes | Creation of probes for studying cellular processes | Insights into cellular signaling pathways |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (4-Chloro-2-cyanophenyl)methanesulfonyl chloride is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of advanced materials with tailored functionalities.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (4-Chloro-2-cyanophenyl)methanesulfonyl chloride with methanesulfonyl chloride and two structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Boiling Point/°C | Density (g/mL) |

|---|---|---|---|---|---|---|

| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 124-63-0 | -SO₂Cl | 60 (21 mmHg) | 1.48 |

| (4-Bromo-2-chlorophenyl)methanesulfonyl chloride | C₇H₅BrCl₂O₂S | 303.99 | 1517051-26-1 | 4-Bromo-2-chlorophenyl, -SO₂Cl | N/A | N/A |

| (4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride | C₆H₁₃Cl₂NO₃S | 250.15 | 1955541-66-8 | Morpholine ring, -SO₂Cl, HCl salt | N/A | N/A |

| (4-Chloro-2-cyanophenyl)methanesulfonyl chloride (hypothetical) | C₈H₅Cl₂NO₂S | ~262.10 (estimated) | N/A | 4-Chloro-2-cyanophenyl, -SO₂Cl | N/A | ~1.5 (estimated) |

Key Observations :

- Methanesulfonyl chloride serves as the simplest analog, with lower molecular weight and volatility (boiling point 60°C at 21 mmHg) .

- Bromo-/chlorophenyl derivatives (e.g., CAS 1517051-26-1) exhibit higher molecular weights due to halogen substituents, which may reduce volatility compared to the parent compound .

- Morpholine-containing variants (e.g., CAS 1955541-66-8) introduce a heterocyclic amine, enhancing solubility in polar solvents but requiring handling as a hydrochloride salt .

- The target compound (4-chloro-2-cyanophenyl) is expected to have intermediate molecular weight (~262.10) and density (~1.5 g/mL). The electron-withdrawing cyano (-CN) group likely increases electrophilicity at the sulfonyl chloride group, enhancing reactivity in nucleophilic substitutions compared to halogenated analogs .

Analysis :

- Methanesulfonyl chloride poses severe acute toxicity (H314, H330) and requires stringent handling protocols, including corrosion-resistant containers and PPE .

- Bromo-/chlorophenyl analogs may introduce additional hazards, such as chronic aquatic toxicity (H412), due to halogen persistence in the environment .

- The target compound’s cyano group could elevate risks of cyanide release under extreme conditions (e.g., thermal decomposition), necessitating specialized storage and waste disposal measures.

Research Findings and Gaps

- Reactivity Trends : Electron-withdrawing substituents (e.g., -CN) on the phenyl ring enhance sulfonyl chloride reactivity, as demonstrated in studies on methanesulfonyl chloride derivatives .

- Toxicity Data Limitations: Direct toxicological data for (4-Chloro-2-cyanophenyl)methanesulfonyl chloride are absent in the provided evidence.

- Environmental Impact: The cyano group may increase biodegradability compared to halogenated analogs but requires validation through ecotoxicological studies.

Preparation Methods

Three-Step Synthesis Route from 2-Fluoro-5-chlorobenzonitrile

Overview

A patented industrially viable synthesis method avoids diazotization and utilizes readily available, low-toxicity raw materials. The process involves:

- Step 1: Nucleophilic substitution of 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate to form a thiol intermediate.

- Step 2: Oxidation of the thiol intermediate to the corresponding sulfonic acid derivative.

- Step 3: Chlorination of the sulfonic acid derivative with thionyl chloride to yield (4-chloro-2-cyanophenyl)methanesulfonyl chloride.

Detailed Procedure

| Step | Reaction Details | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Nucleophilic substitution | 2-fluoro-5-chlorobenzonitrile + sodium sulfide nonahydrate → thiol intermediate (Formula I) | 50-55 °C, 6 hours, inert atmosphere | DMF solvent; molar ratio 1:1.2 (substrate:sodium sulfide) | Reaction mixture treated with ice water, alkalified, extracted with dichloromethane, acidified, filtered, dried, and concentrated to isolate intermediate |

| 2. Oxidation | Thiol intermediate (Formula I) + sodium hypochlorite → sulfonic acid derivative (Formula II) | 20-30 °C, 4 hours, inert atmosphere | Acetic acid solvent; molar ratio 1:3 (thiol:oxidant), mass ratio 1:10.5 (thiol:acetic acid) | Reaction quenched with sodium sulfite, concentrated, filtered, and recrystallized |

| 3. Chlorination | Sulfonic acid derivative (Formula II) + thionyl chloride → target sulfonyl chloride | 62-72 °C, 13 hours, inert atmosphere | Dichloroethane solvent; molar ratio 1:6.01 (sulfonic acid:thionyl chloride) | Reaction mixture treated with ice water, extracted, washed, dried, concentrated, recrystallized, and filtered |

Yield and Purity

- The overall yield reaches approximately 43.03%.

- The final product purity exceeds 99%.

- Solvent residue is minimal (~0.0208%).

- The process is suitable for industrial scale due to simple raw materials, short reaction steps, and mild conditions.

Advantages

- Avoids hazardous diazotization reactions.

- Uses low-cost, readily available starting materials.

- Generates minimal nitrogenous and acidic wastewater.

- Requires no specialized equipment or qualifications.

- Stable product quality with good reproducibility.

Summary Table of Key Reaction Parameters

| Parameter | Step 1: Nucleophilic Substitution | Step 2: Oxidation | Step 3: Chlorination |

|---|---|---|---|

| Starting Material | 2-fluoro-5-chlorobenzonitrile | Thiol intermediate (Formula I) | Sulfonic acid derivative (Formula II) |

| Reagents | Sodium sulfide nonahydrate | Sodium hypochlorite | Thionyl chloride |

| Solvent | N,N-Dimethylformamide (DMF) | Acetic acid | 1,2-Dichloroethane |

| Temperature | 50-55 °C | 20-30 °C | 62-72 °C |

| Reaction Time | 6 hours | 4 hours | 13 hours |

| Molar Ratios | 1 : 1.2 (substrate : sodium sulfide) | 1 : 3 (thiol : oxidant) | 1 : 6.01 (sulfonic acid : thionyl chloride) |

| Atmosphere | Inert gas (e.g., nitrogen) | Inert gas | Inert gas |

| Yield | High (intermediate isolation) | High (intermediate isolation) | 100% based on intermediate |

| Purity of Final Product | >99% | >99% | >99% |

Research Findings and Industrial Implications

- The described method provides a scalable, cost-effective synthesis route with minimal environmental impact.

- Reaction conditions are mild and controllable, reducing side reactions and impurities.

- The use of sodium hypochlorite as an oxidant is advantageous due to its availability and ease of handling.

- Chlorination with thionyl chloride is a well-established method for sulfonyl chloride formation, providing high yields and purity.

- The process is adaptable to industrial production without requiring specialized facilities or hazardous reagents like diazonium salts.

Q & A

Q. What are the standard protocols for synthesizing (4-chloro-2-cyanophenyl)methanesulfonyl chloride, and how can reaction efficiency be optimized?

The synthesis typically involves sulfonation followed by chlorination. For example, 4-(4-chloro-2-cyanophenyl)benzene-1-sulfonic acid is reacted with thionyl chloride (SOCl₂) in toluene under catalytic conditions (e.g., dimethylformamide, DMF) to yield the sulfonyl chloride derivative. Key parameters include maintaining anhydrous conditions, stoichiometric excess of SOCl₂ (5:1 molar ratio), and controlled dropwise addition to prevent exothermic side reactions. Post-reaction, excess reagents are removed via vacuum distillation, and purity is confirmed by melting point analysis (mp 90–93°C) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its acute toxicity (H301, H311, H330) and corrosivity (H314), researchers must:

- Use chemical-resistant gloves (neoprene or nitrile) and full-face shields (JIS T 8147 standards) .

- Work in a fume hood to avoid inhalation of vapors, which can cause respiratory and neurological damage .

- Store in corrosion-resistant containers below 25°C, away from oxidizers and moisture .

- Neutralize spills with inert adsorbents (e.g., sand) and dispose via approved hazardous waste facilities .

Q. Which analytical techniques are most effective for characterizing this compound?

- Melting Point Analysis : Confirm purity (mp 90–93°C) using differential scanning calorimetry (DSC) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic substituents and sulfonyl chloride functionality.

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .

- HPLC-MS : Monitor hydrolytic degradation products (e.g., sulfonic acids) under accelerated stability testing .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl chloride moiety?

The 4-chloro-2-cyanophenyl substituent enhances electrophilicity at the sulfonyl chloride group due to resonance and inductive effects, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides). This reactivity is critical in designing prodrugs or covalent inhibitors. Kinetic studies using stopped-flow spectrophotometry under varying pH (2–10) can quantify reaction rates with nucleophiles like aniline .

Q. How can researchers resolve contradictions in reported hydrolysis behavior of sulfonyl chlorides?

While SDS documents warn of HCl release upon water contact , experimental data indicate slow hydrolysis for methanesulfonyl chloride analogs (t₁/₂ >24 hrs in neutral water). To reconcile this:

Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?

- Stabilization Additives : Add 0.1% hydroquinone to suppress radical-mediated degradation.

- Inert Atmosphere Storage : Use nitrogen-purged amber vials to prevent photolytic cleavage (λ <300 nm) .

- Temperature Control : Store at 4°C to reduce thermal decomposition to SOₓ and chlorinated byproducts .

Q. How can computational modeling predict metabolic or environmental toxicity?

- QSAR Models : Estimate bioconcentration factor (BCF =1.9) and soil mobility (Koc=6.1) using logP (1.3) and molecular connectivity indices .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to identify potential bioactivation pathways .

- Ecotoxicity Assays : Use OECD Test Guideline 201 for algal growth inhibition to assess aquatic toxicity (EC50 <1 mg/L) .

Data Contradiction Analysis

Q. Why do acute toxicity studies show variability in lethal concentration (LC₅₀) values?

Discrepancies arise from:

- Exposure Routes : Inhalation LC₅₀ in rats ranges from 15.5 ppm (4-hr) to 0.026 ppm (8-hr) due to cumulative mucosal irritation .

- Metabolic Activation : Chromosomal aberrations in CHO cells occur only with S9 liver homogenate, suggesting pro-toxin formation .

- Species Sensitivity : Zebrafish embryos (FET assay) show higher susceptibility than Daphnia magna .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.